molecular formula C24H23ClN2O5 B11611363 Butyl 4-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)benzoate

Butyl 4-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)benzoate

Cat. No.: B11611363
M. Wt: 454.9 g/mol
InChI Key: XUUDPZYBUKQTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYL 4-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}BENZOATE typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through reactions such as amide formation, esterification, and aromatic substitution. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, BUTYL 4-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}BENZOATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, BUTYL 4-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}BENZOATE has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, such as bioavailability and target specificity.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of BUTYL 4-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate derivatives and compounds with similar aromatic and heterocyclic structures. Examples include:

  • Methyl 4-{[2-(4-chlorophenyl)-1-[(furan-2-yl)formamido]-2-oxoethyl]amino}benzoate
  • Ethyl 4-{[2-(4-chlorophenyl)-1-[(furan-2-yl)formamido]-2-oxoethyl]amino}benzoate

Uniqueness

The uniqueness of BUTYL 4-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}BENZOATE lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H23ClN2O5

Molecular Weight

454.9 g/mol

IUPAC Name

butyl 4-[[2-(4-chlorophenyl)-1-(furan-2-carbonylamino)-2-oxoethyl]amino]benzoate

InChI

InChI=1S/C24H23ClN2O5/c1-2-3-14-32-24(30)17-8-12-19(13-9-17)26-22(27-23(29)20-5-4-15-31-20)21(28)16-6-10-18(25)11-7-16/h4-13,15,22,26H,2-3,14H2,1H3,(H,27,29)

InChI Key

XUUDPZYBUKQTCX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.